5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-7-carboxylic acid

Physicochemical properties Lipophilicity TPSA

5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-7-carboxylic acid (CAS 753428-77-2) is a saturated fused bicyclic heterocycle bearing a carboxylic acid at the 7-position, with molecular formula C₈H₁₀N₂O₂ and a molecular weight of 166.18 g/mol. Its scaffold combines an imidazole ring fused to a partially saturated piperidine ring, creating a conformationally restricted amino acid mimetic with a predicted XLogP3-AA of -0.1 and a topological polar surface area (TPSA) of 55.1 Ų.

Molecular Formula C8H10N2O2
Molecular Weight 166.18
CAS No. 753428-77-2
Cat. No. B2858345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-7-carboxylic acid
CAS753428-77-2
Molecular FormulaC8H10N2O2
Molecular Weight166.18
Structural Identifiers
SMILESC1CN2C=NC=C2CC1C(=O)O
InChIInChI=1S/C8H10N2O2/c11-8(12)6-1-2-10-5-9-4-7(10)3-6/h4-6H,1-3H2,(H,11,12)
InChIKeyJIASDMFGYACABF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-7-carboxylic acid (CAS 753428-77-2): A Conformationally Constrained Heterocyclic Building Block for Medicinal Chemistry


5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-7-carboxylic acid (CAS 753428-77-2) is a saturated fused bicyclic heterocycle bearing a carboxylic acid at the 7-position, with molecular formula C₈H₁₀N₂O₂ and a molecular weight of 166.18 g/mol [1]. Its scaffold combines an imidazole ring fused to a partially saturated piperidine ring, creating a conformationally restricted amino acid mimetic with a predicted XLogP3-AA of -0.1 and a topological polar surface area (TPSA) of 55.1 Ų [1]. The compound serves as a versatile intermediate in the synthesis of kinase inhibitors, aminopeptidase ligands, and CNS-targeted agents, with its saturated framework distinguishing it from the fully aromatic imidazo[1,5-a]pyridine-7-carboxylic acid analog [2][3].

Why 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-7-carboxylic acid Cannot Be Replaced by Generic Heterocyclic Amino Acids


Standard heterocyclic amino acids such as piperidine-3-carboxylic acid (nipecotic acid) or the fully aromatic imidazo[1,5-a]pyridine-7-carboxylic acid lack the precise combination of conformational constraint, hydrogen-bonding capacity, and π-stacking surface engineered into the tetrahydroimidazo[1,5-a]pyridine-7-carboxylic acid scaffold. The tetrahydro saturation introduces a stereogenic center at C7 absent in the aromatic analog, enabling chiral resolution into enantiopure forms such as the (7S)-enantiomer (CAS 2380427-94-9) . The fused imidazole contributes additional acceptor/donor sites relative to monocyclic piperidine carboxylates, while the saturated ring retains greater conformational flexibility than the fully aromatic imidazopyridine, a balance shown to improve metabolic stability in farnesyltransferase inhibitor series [1]. These subtle structural features cannot be replicated by interchanging with a generic building block, making the compound a non-fungible intermediate in structure-based drug design workflows.

Quantitative Differentiation Evidence for 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-7-carboxylic acid Relative to Structural Analogs


Physicochemical Profile: Tetrahydro vs. Aromatic Imidazo[1,5-a]pyridine-7-carboxylic acid Scaffold Comparison

The target tetrahydro compound (CAS 753428-77-2) exhibits an XLogP3-AA of -0.1 and a TPSA of 55.1 Ų [1]. By contrast, the fully aromatic imidazo[1,5-a]pyridine-7-carboxylic acid (CAS 588720-29-0) shows an XLogP3 of approximately 0.7 and a TPSA of 54.6 Ų [2]. The lower lipophilicity of the tetrahydro derivative (ΔXLogP ≈ -0.8) is accompanied by the presence of a stereogenic center at C7, which is absent in the aromatic analog. Additionally, the tetrahydro compound has a predicted density of 1.5±0.1 g/cm³ and a boiling point of 464.7±38.0 °C .

Physicochemical properties Lipophilicity TPSA Conformational constraint

Stereochemical Differentiation: Racemate vs. Enantiopure (7S) Form Availability

The target compound is commercially available as a racemic mixture (CAS 753428-77-2) and as the single (7S)-enantiomer (CAS 2380427-94-9) . The (7S) enantiomer has a specific rotation that distinguishes it from the racemate and from the (7R) form, which is not commercially cataloged. This contrasts with piperidine-3-carboxylic acid (nipecotic acid), where both enantiomers are available but the scaffold lacks the imidazole fusion, and with the aromatic imidazo[1,5-a]pyridine-7-carboxylic acid which has no stereogenic center [1].

Chiral building block Stereochemistry Enantiopure synthesis

Conformational Constraint and Metabolic Stability: Tetrahydroimidazopyridine vs. Acyclic or Monocyclic Amino Acid Scaffolds

Dinsmore et al. (2000) demonstrated that incorporating the 8-amino-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine ring system into farnesyltransferase inhibitor analogs produced conformationally restricted molecules with improved in vivo metabolic stability compared to acyclic or monocyclic counterparts [1]. While this study used 8-amino derivatives rather than the 7-carboxylic acid compound, the core scaffold is identical in its saturated imidazo-piperidine architecture. The crystal structure of spleen tyrosine kinase (SYK) in complex with 2-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid tert-butylamide (PDB 4I0T) further validates the scaffold's ability to engage kinase active sites in a defined binding mode [2].

Farnesyltransferase inhibition Metabolic stability Conformational restriction

Biological Activity Precedent: Imidazo[1,5-a]pyridine-7-carboxylic acid Derivatives as IRAP Inhibitors

Engen et al. (2024) reported a series of 48 imidazo[1,5-α]pyridine-based inhibitors of insulin-regulated aminopeptidase (IRAP), with the best compound achieving an IC₅₀ of 1.0 µM and demonstrating excellent selectivity over the closely related aminopeptidase N (APN) [1]. The study identified two chiral sites as important for activity, highlighting the value of stereochemically defined building blocks. While this study used imidazo[1,5-α]pyridine (aromatic) rather than the tetrahydro derivative, the 7-carboxylic acid position is directly analogous, and the tetrahydro variant would introduce an additional stereogenic center for SAR exploration.

IRAP inhibition Cognitive enhancement Aminopeptidase

Derivatization Versatility: Carboxylic Acid Handle vs. Non-Carboxylate Scaffold Analogs

The 7-carboxylic acid group of the target compound provides a direct handle for amide bond formation, esterification, and reduction to alcohol, enabling rapid diversification in parallel synthesis. A closely related derivative, 3-butyl-1-chloroimidazo[1,5-a]pyridine-7-carboxylic acid (SGJ), was functionalized through the carboxylic acid to generate a selective pH probe that co-localizes with lysosomes (co-localization coefficient of 0.94) and inhibits senescence in bone marrow-derived mesenchymal stem cells at 20 µM [1]. In contrast, the non-carboxylate scaffold 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine (CAS unavailable) lacks this derivatization handle and requires additional synthetic steps to introduce functionalizable groups.

Amide coupling Esterification Building block versatility

Recommended Application Scenarios for 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-7-carboxylic acid Based on Quantitative Differentiation Evidence


Chiral Building Block for CNS-Penetrant Kinase Inhibitor Lead Optimization

The compound's low XLogP3-AA of -0.1 and TPSA of 55.1 Ų [1] place it within favorable CNS drug-like space. When incorporated into kinase inhibitor scaffolds—as validated by the SYK co-crystal structure (PDB 4I0T) [2] and the farnesyltransferase inhibitor precedent demonstrating improved metabolic stability [3]—the tetrahydroimidazopyridine core can confer conformational constraint while the 7-carboxylic acid enables amide coupling to diverse warheads. Procurement of the (7S)-enantiomer (CAS 2380427-94-9) is recommended for programs where stereochemistry influences kinase selectivity.

IRAP-Targeted Cognitive Enhancement Probe Synthesis

The imidazo[1,5-a]pyridine-7-carboxylic acid scaffold class has validated IRAP inhibitory activity with an IC₅₀ of 1.0 µM and excellent selectivity over APN [4]. The tetrahydro derivative offers an additional stereogenic center for SAR exploration not available in the aromatic series. Synthesizing amide libraries from the 7-carboxylic acid handle may yield improved IRAP inhibitors for preclinical cognitive enhancement studies.

Lysosomal pH Probe and Anti-Senescence Agent Development

As demonstrated by the SGJ compound (3-butyl-1-chloroimidazo[1,5-a]pyridine-7-carboxylic acid), which achieved a lysosomal co-localization coefficient of 0.94 and inhibited BMSC senescence at 20 µM [5], the 7-carboxylic acid position is critical for biological function. The target compound serves as a core intermediate for synthesizing novel pH-responsive probes and Bafilomycin-A1 antagonists targeting the v-ATPase V0 proton channel.

Parallel Library Synthesis for Aminopeptidase and Protease Inhibitor Discovery

The free carboxylic acid at C7 allows direct coupling to amine-containing fragments without protecting group manipulation, enabling rapid amide library generation. The conformational constraint imposed by the tetrahydroimidazopyridine scaffold may enhance binding affinity to metalloproteases and aminopeptidases compared to flexible piperidine-3-carboxylic acid derivatives, consistent with the constrained FTase inhibitor outcomes [3] and IRAP inhibitor results [4].

Quote Request

Request a Quote for 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-7-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.